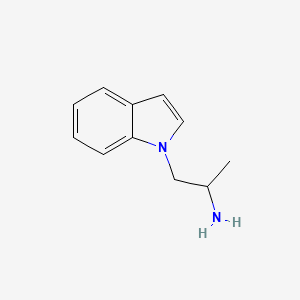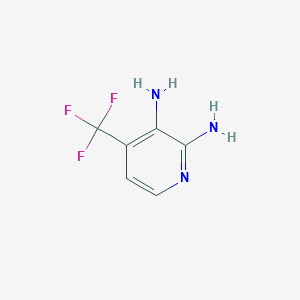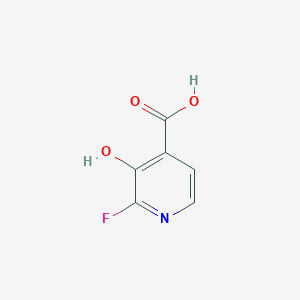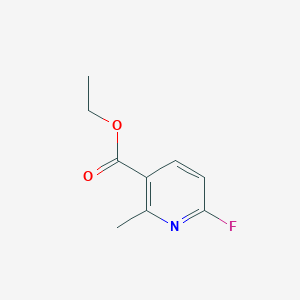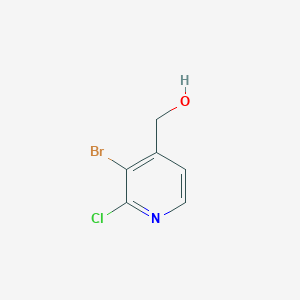
(3-Bromo-2-chloropyridin-4-yl)methanol
Overview
Description
“(3-Bromo-2-chloropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H5BrClNO. It has a molecular weight of 222.47 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Bromo-2-chloropyridin-4-yl)methanol” is 1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and a methanol group attached to the pyridine ring.Physical And Chemical Properties Analysis
“(3-Bromo-2-chloropyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 222.47 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
- A study highlighted the synthesis and crystal structure of a related Schiff base compound, synthesized from a reaction involving 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol. The crystal structure analysis revealed a trans configuration around the C=N double bond, with near-coplanar benzene and pyridine rings. This compound exhibited significant antibacterial activities, showcasing the utility of related compounds in medicinal chemistry (Wang et al., 2008).
Catalytic Applications
- Research on nickel complexes involving pyridin-2-yl)methanol ligands has demonstrated their efficacy in the catalytic oligomerization of ethylene. The study synthesized dinuclear complexes and tested them in ethylene oligomerization, achieving high turnover frequencies. This indicates the potential of (3-Bromo-2-chloropyridin-4-yl)methanol derivatives in catalysis and polymer production (Kermagoret & Braunstein, 2008).
Biocatalysis
- A biocatalytic approach was employed for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally related to (3-Bromo-2-chloropyridin-4-yl)methanol, using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system. This method provided a green, economical, and efficient synthesis route, achieving high yields and enantiomeric excess, demonstrating the potential of (3-Bromo-2-chloropyridin-4-yl)methanol in biocatalytic processes (Chen et al., 2021).
Organic Synthesis
- The synthesis of 3-halopyrroles from 2-aryl-1-pyrrolines through α,α-dihalogenation with N-halosuccinimides and subsequent base-induced monodehydrohalogenation using sodium methoxide in methanol was reported. This method efficiently prepared 3-chloro-and 3-bromo-2-arylpyrroles, showcasing the utility of halogenated pyridinyl methanol derivatives in the synthesis of potentially active compounds for agrochemical and pharmaceutical applications (Kimpe et al., 1997).
Safety and Hazards
properties
IUPAC Name |
(3-bromo-2-chloropyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVLTYKZPWOLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-chloropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)
![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)

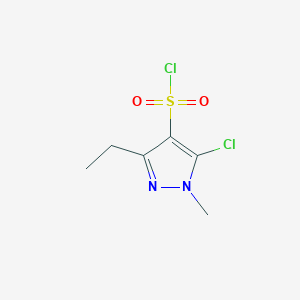
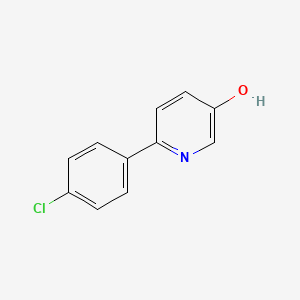
![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)

![tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092339.png)
![tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092344.png)
